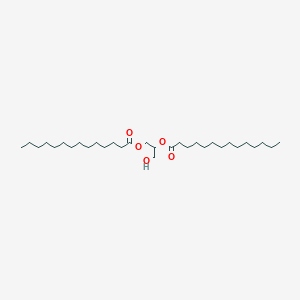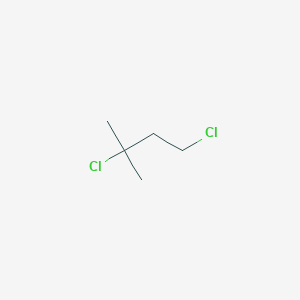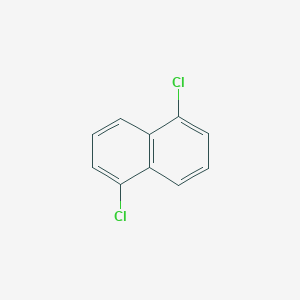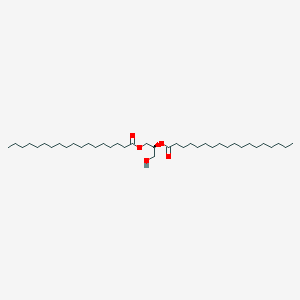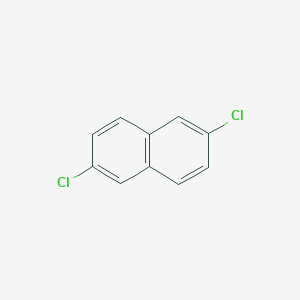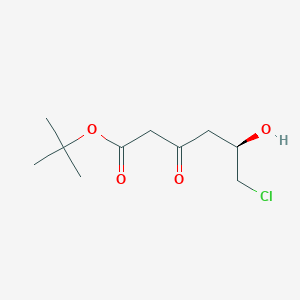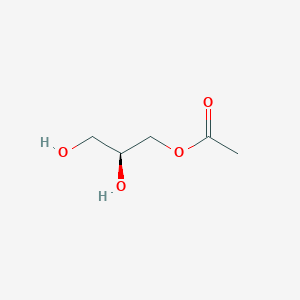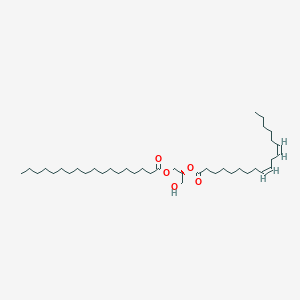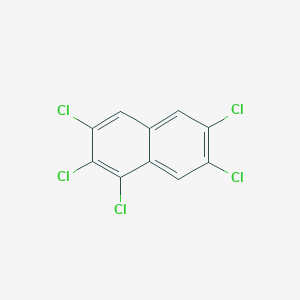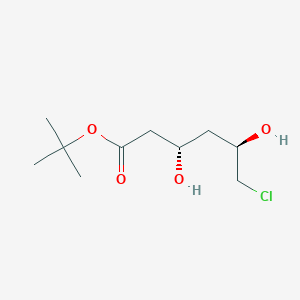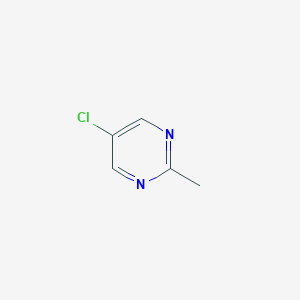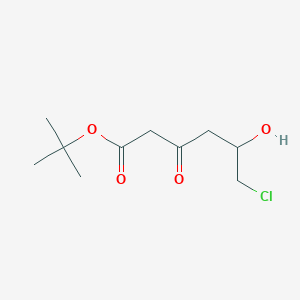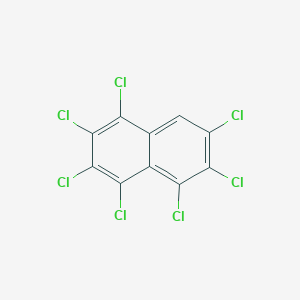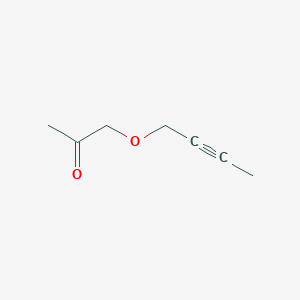
1-But-2-ynoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-2-ynoxypropan-2-one, also known as propiolactone, is a colorless liquid with a pungent odor. It is a cyclic ester of propionic acid and is commonly used as a sterilizing agent in the pharmaceutical industry. Propiolactone has been extensively studied for its chemical properties and applications in various fields.
Wirkmechanismus
Propiolactone is a highly reactive molecule that can form covalent bonds with proteins and nucleic acids. This can result in the crosslinking of these molecules, which can lead to changes in their structure and function. Propiolactone can also cause damage to DNA, which can result in mutations and other genetic changes.
Biochemische Und Physiologische Effekte
Propiolactone has been shown to have a number of biochemical and physiological effects. It has been found to be a potent carcinogen in animal studies, and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer. Propiolactone exposure has also been associated with reproductive toxicity and developmental abnormalities in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Propiolactone has several advantages for use in lab experiments. It is a highly reactive molecule that can be used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone is also a potent sterilizing agent that can be used to disinfect lab equipment and supplies.
However, there are also limitations to the use of 1-But-2-ynoxypropan-2-onee in lab experiments. It is a highly toxic and carcinogenic substance that can pose a significant risk to researchers if not handled properly. Propiolactone can also be difficult to work with, as it is highly reactive and can react with a wide range of molecules.
Zukünftige Richtungen
There are several possible future directions for research on 1-But-2-ynoxypropan-2-onee. One potential area of study is the development of safer and more effective sterilizing agents for use in the pharmaceutical industry. Another area of research could be the development of new methods for protein crosslinking and stabilization using 1-But-2-ynoxypropan-2-onee or related compounds. Additionally, further studies could be conducted to better understand the mechanisms of action and potential health effects of 1-But-2-ynoxypropan-2-onee exposure.
Synthesemethoden
Propiolactone can be synthesized by the reaction of propionic acid and acetylene in the presence of a catalyst such as palladium or nickel. This reaction yields propiolic acid, which is then converted to 1-But-2-ynoxypropan-2-onee by cyclization in the presence of sulfuric acid or phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
Propiolactone has been used in various scientific research applications, including in the study of protein structure and function. It is commonly used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone has also been used in the production of vaccines and other biological products, as well as in the sterilization of medical equipment and supplies.
Eigenschaften
CAS-Nummer |
122132-12-1 |
|---|---|
Produktname |
1-But-2-ynoxypropan-2-one |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-but-2-ynoxypropan-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3 |
InChI-Schlüssel |
AYQCEHXXTDRHJT-UHFFFAOYSA-N |
SMILES |
CC#CCOCC(=O)C |
Kanonische SMILES |
CC#CCOCC(=O)C |
Synonyme |
2-Propanone, 1-(2-butynyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



